molecular formula C11H15NO2 B3021583 2-(Dimethylamino)-3-phenylpropanoic acid CAS No. 24268-81-3

2-(Dimethylamino)-3-phenylpropanoic acid

Cat. No.: B3021583
CAS No.: 24268-81-3
M. Wt: 193.24 g/mol
InChI Key: HOGIQTACRLIOHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-3-phenylpropanoic acid” are not available, similar compounds such as diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) have been synthesized via RAFT .

Scientific Research Applications

Synthesis of Intermediates for Antidepressants

  • The synthesis of chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an intermediate for antidepressants, has been studied using a carbonyl reductase from Sporobolomyces salmonicolor. This process highlights the use of 2-(Dimethylamino)-3-phenylpropanoic acid derivatives in the pharmaceutical industry (Zhang et al., 2015).

Chemical Synthesis and Reactions

  • The compound has been used in the preparation of 3-Dimethylamino-3-phenylpropanol, indicating its role in complex chemical syntheses and reactions (Xiang, 2006).
  • It serves as a starting material in various alkylation and ring closure reactions, demonstrating its versatility in creating a diverse library of compounds (Roman, 2013).

Photometric and Qualitative Reagent

  • 4-Dimethylamino-1,2-phenylenediamine, a related compound, has been investigated as a photometric and qualitative reagent for selenium, suggesting potential analytical applications in chemistry (Demeyere & Hoste, 1962).

Electronic and Optical Applications

  • A study on the reactivity of an air-stable dihydrobenzoimidazole n-dopant with organic semiconductor molecules underlines the potential electronic applications of derivatives of this compound (Jhulki et al., 2021).
  • The nonlinear optical absorption of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, was investigated, indicating its potential in optical device applications (Rahulan et al., 2014).

Future Directions

While specific future directions for “2-(Dimethylamino)-3-phenylpropanoic acid” are not available, similar compounds have been studied for their potential applications in areas such as drug delivery systems or as nanoreactors .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n-dimethylglycine, have been found to interact with enzymes like monomeric sarcosine oxidase . This enzyme is involved in the oxidative demethylation of sarcosine .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through electrostatic interactions . These interactions could potentially disrupt the normal functioning of the target, leading to changes at the molecular level.

Biochemical Pathways

Similar compounds like n,n-dimethylglycine are involved in pathways such as glycine and serine metabolism and betaine metabolism . These pathways play crucial roles in various biological processes, including amino acid synthesis and methylation reactions.

Pharmacokinetics

Similar compounds like 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17dmag) have been found to be widely distributed to tissues but retained for longer in tumors than normal tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Action Environment

The action, efficacy, and stability of 2-(Dimethylamino)-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, pH-responsive and mucoadhesive nanoparticles have been used for enhanced oral insulin delivery, demonstrating the influence of the physiological environment on the action of compounds . Additionally, factors such as temperature, presence of other substances, and the specific biological environment can also impact the compound’s action.

Properties

IUPAC Name

2-(dimethylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938546
Record name N,N-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17469-89-5, 24268-81-3
Record name Phenylalanine, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017469895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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